(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 927583-35-5
VCID: VC4332384
InChI: InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)21-22(17)20(24)14-7-2-1-3-8-14/h1-12,17,23H,13H2
SMILES: C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4O
Molecular Formula: C20H16N2O3
Molecular Weight: 332.359

(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

CAS No.: 927583-35-5

Cat. No.: VC4332384

Molecular Formula: C20H16N2O3

Molecular Weight: 332.359

* For research use only. Not for human or veterinary use.

(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone - 927583-35-5

Specification

CAS No. 927583-35-5
Molecular Formula C20H16N2O3
Molecular Weight 332.359
IUPAC Name [5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Standard InChI InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)21-22(17)20(24)14-7-2-1-3-8-14/h1-12,17,23H,13H2
Standard InChI Key YDKHKTKGVYXCOC-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4O

Introduction

The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a heterocyclic organic molecule that belongs to the class of pyrazoline derivatives. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural framework of this compound combines a pyrazoline ring with furan and phenolic moieties, which contribute to its chemical reactivity and potential pharmacological applications.

Synthesis and Characterization

Synthesis Overview:
The synthesis of this compound typically involves:

  • Cyclization reactions between hydrazine derivatives and α,β-unsaturated ketones to form the pyrazoline ring.

  • Functionalization with furan and phenolic groups through selective substitution reactions.

Characterization Techniques:
The compound is characterized using:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical shifts corresponding to aromatic protons, hydroxyl groups, and the pyrazoline ring.

  • Mass Spectrometry (MS): Provides molecular ion peaks consistent with the molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl (~3400 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches.

Biological Activities

Pyrazoline derivatives, including this compound, are studied for their broad spectrum of biological activities:

  • Antimicrobial Activity:

    • The combination of furan and phenolic groups enhances antimicrobial efficacy against bacterial and fungal strains by disrupting microbial enzyme systems .

  • Antioxidant Properties:

    • The hydroxyl group on the phenolic ring contributes to free radical scavenging activity, making it a potential antioxidant agent .

  • Potential Anticancer Activity:

    • Pyrazoline derivatives have shown cytotoxic effects against certain cancer cell lines due to their ability to interact with DNA or inhibit key enzymes in cancer metabolism .

Chemical Reactivity

The compound exhibits notable reactivity due to its functional groups:

  • The hydroxyl group can participate in hydrogen bonding or undergo esterification reactions.

  • The ketone group is reactive in nucleophilic addition reactions.

  • The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Applications in Medicinal Chemistry

This compound's structural features make it a promising candidate for drug discovery:

  • Its heterocyclic core is a common pharmacophore in medicinal chemistry.

  • The presence of multiple functional groups allows for further derivatization to enhance biological activity or reduce toxicity.

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